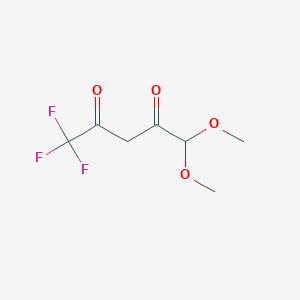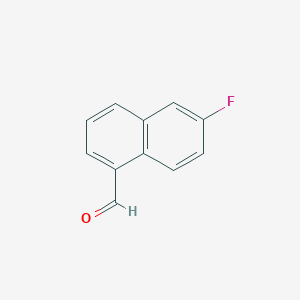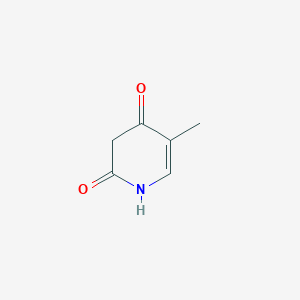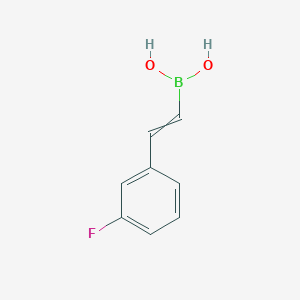
2-(5-Bromopyridin-2-YL)ethanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Bromopyridin-2-YL)ethanamine hydrochloride is a chemical compound with the molecular formula C7H10BrClN2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 2-(5-Bromopyridin-2-YL)ethanamine hydrochloride typically involves the bromination of pyridine derivatives followed by amination. One common method involves the reaction of 5-bromopyridine with ethylenediamine under controlled conditions to yield the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
2-(5-Bromopyridin-2-YL)ethanamine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(5-Bromopyridin-2-YL)ethanamine hydrochloride is widely used in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of various chemical products and intermediates.
Mécanisme D'action
The mechanism of action of 2-(5-Bromopyridin-2-YL)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
2-(5-Bromopyridin-2-YL)ethanamine hydrochloride can be compared with other similar compounds, such as:
2-(5-Methoxypyridin-2-YL)ethanamine hydrochloride: This compound has a methoxy group instead of a bromine atom, leading to different chemical properties and reactivity.
4-(2-(5-Bromopyridin-2-YL)oxy)ethylmorpholine hydrochloride: This compound has a morpholine ring, which affects its chemical behavior and applications.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and makes it suitable for various research applications.
Propriétés
Formule moléculaire |
C7H10BrClN2 |
|---|---|
Poids moléculaire |
237.52 g/mol |
Nom IUPAC |
2-(5-bromopyridin-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C7H9BrN2.ClH/c8-6-1-2-7(3-4-9)10-5-6;/h1-2,5H,3-4,9H2;1H |
Clé InChI |
XPUFXRFNHZLCAC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1Br)CCN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Chlorodifluoromethyl-2,3-dihydro-1,3-dimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B12442425.png)


![8-Hydroxy-2-oxaspiro[3.5]non-7-en-6-one](/img/structure/B12442446.png)
![[6-(2,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid](/img/structure/B12442452.png)
![1-[(3,5-difluorophenyl)methyl]-2,5-dihydro-1H-imidazole-2-thione](/img/structure/B12442457.png)
![6-Aminohexahydrofuro[3,2-b]furan-3-ol hydrochloride](/img/structure/B12442459.png)





![1-Boc-2-[(3-bromo-phenylamino)-methyl]-piperidine](/img/structure/B12442495.png)
